molecular formula C17H20N6O B11130569 N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-4-(2-pyrimidinylamino)butanamide

N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-4-(2-pyrimidinylamino)butanamide

Cat. No.: B11130569
M. Wt: 324.4 g/mol
InChI Key: LCHGEMQVIRLGSR-UHFFFAOYSA-N
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Description

N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-4-(2-pyrimidinylamino)butanamide is a complex organic compound that features a benzimidazole and pyrimidine moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various aldehydes or acids. For N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-4-(2-pyrimidinylamino)butanamide, the synthetic route may involve the following steps:

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized for yield and purity, often involving high temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-4-(2-pyrimidinylamino)butanamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using strong oxidizing agents.

    Reduction: Reduction of the pyrimidine ring can be achieved using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of benzimidazole N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted benzimidazole-pyrimidine derivatives.

Scientific Research Applications

N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-4-(2-pyrimidinylamino)butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-4-(2-pyrimidinylamino)butanamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, disrupting their function. The pyrimidine ring can interact with enzymes, inhibiting their activity. These interactions lead to the compound’s pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Thiabendazole, albendazole, and mebendazole.

    Pyrimidine Derivatives: Cytosine, thymine, and uracil.

Uniqueness

N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-4-(2-pyrimidinylamino)butanamide is unique due to its combined benzimidazole and pyrimidine structure, which provides a broad spectrum of biological activities. This dual functionality makes it a versatile compound in both research and therapeutic applications .

Properties

Molecular Formula

C17H20N6O

Molecular Weight

324.4 g/mol

IUPAC Name

N-[(1-methylbenzimidazol-2-yl)methyl]-4-(pyrimidin-2-ylamino)butanamide

InChI

InChI=1S/C17H20N6O/c1-23-14-7-3-2-6-13(14)22-15(23)12-21-16(24)8-4-9-18-17-19-10-5-11-20-17/h2-3,5-7,10-11H,4,8-9,12H2,1H3,(H,21,24)(H,18,19,20)

InChI Key

LCHGEMQVIRLGSR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC(=O)CCCNC3=NC=CC=N3

Origin of Product

United States

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